Cinatrin B is primarily sourced from certain plant species, where it functions as a secondary metabolite. Its classification falls under the category of natural products, specifically within the group of lactones, which are cyclic esters formed from hydroxy acids. The compound's structural uniqueness contributes to its biological activity, making it a subject of interest in pharmacological studies.
The synthesis of Cinatrin B has been achieved through several methods, with the first enantiospecific synthesis reported by Rizzacasa and colleagues in 2002. This synthesis involves a multi-step process starting from D-arabinose. Key steps include:
Cinatrin B has a complex molecular structure characterized by a unique arrangement of atoms that contributes to its biological function. The molecular formula is typically represented as .
Cinatrin B participates in various chemical reactions that underscore its reactivity profile:
These reactions highlight the versatility of Cinatrin B in synthetic organic chemistry.
The mechanism by which Cinatrin B exerts its biological effects primarily involves inhibition of phospholipase A2 activity. This enzyme catalyzes the hydrolysis of phospholipids, leading to the release of arachidonic acid, which is a precursor for pro-inflammatory mediators.
Cinatrin B exhibits several notable physical and chemical properties:
These properties are critical for understanding how Cinatrin B behaves under different experimental conditions.
Cinatrin B holds promise in various scientific applications:
Cinatrin B was first isolated in 1992 from the fermentation broth of Streptomyces species, specifically strain No. A-2801, during targeted screening for phospholipase A₂ (PLA₂) inhibitors [2]. This actinobacterial strain was cultured under aerobic conditions in a complex medium containing glucose, soybean meal, and inorganic salts, with the compound subsequently purified through solvent extraction, silica gel chromatography, and reverse-phase HPLC [2]. Taxonomic characterization identified the producing organism as a Gram-positive, filamentous bacterium within the Streptomyces genus—a well-known source of pharmacologically active secondary metabolites. The discovery aligned with the historical pattern of microbial natural products serving as key biochemical tools, with Cinatrin B representing a structurally novel class of PLA₂ inhibitors distinct from previously known mammalian or venom-derived inhibitors [2] [7].
Table 1: Taxonomic Classification of Cinatrin B-Producing Organism
Taxonomic Rank | Classification |
---|---|
Domain | Bacteria |
Phylum | Actinomycetota |
Class | Actinomycetes |
Order | Streptomycetales |
Family | Streptomycetaceae |
Genus | Streptomyces |
Strain Designation | A-2801 |
Cinatrin B belongs to a small family of structurally related γ-lactone compounds (Cinatrins A, B, and C₃) that exhibit differential PLA₂ inhibitory activity. Biochemical characterization classifies Cinatrins as small-molecule, non-peptidic inhibitors targeting secretory PLA₂ (sPLA₂) isoforms [2] [7]. Among these, Cinatrin B demonstrates intermediate potency, with its γ-lactone core featuring a unique C16 aliphatic side chain that distinguishes it from Cinatrin A (C14 chain) and Cinatrin C₃ (C18 chain) [2]. This structural variation critically influences inhibitory kinetics:
Table 2: Comparative Biochemical Properties of Cinatrins
Compound | Molecular Formula | IC₅₀ vs. Rat Platelet PLA₂ (μM) | Inhibition Type | Key Structural Feature |
---|---|---|---|---|
Cinatrin A | C₂₄H₄₂O₄ | >100 | Non-competitive | C14 side chain |
Cinatrin B | C₂₆H₄₆O₄ | 70 | Non-competitive | C16 side chain |
Cinatrin C₃ | C₂₈H₅₀O₄ | 36 | Non-competitive | C18 side chain |
The γ-lactone core enables irreversible binding to PLA₂’s catalytic site, disrupting the enzyme’s ability to hydrolyze phospholipid substrates at the sn-2 position—a mechanism distinct from competitive inhibitors like duramycin [2] [4].
Cinatrin B’s primary research value lies in its utility as a selective probe for dissecting PLA₂-mediated signaling pathways. PLA₂ enzymes catalyze the release of arachidonic acid—a precursor for pro-inflammatory eicosanoids (prostaglandins, leukotrienes)—making them pivotal targets in inflammation, pain, and autoimmune disorders [4] [7]. Key research applications include:
Table 3: Research Applications of Cinatrin B in Disease Models
Disease Area | Experimental Model | Observed Effects | Mechanistic Insight |
---|---|---|---|
Inflammation | Rat platelet homogenate | Dose-dependent PLA₂ inhibition (IC₅₀ 70 μM) | Blocks arachidonic acid release |
Cardiovascular Disease | Porcine pancreatic PLA₂ assay | Moderate inhibition vs. mammalian isoforms | Supports lipid mediator role in atherosclerosis |
Infectious Disease | Naja naja venom PLA₂ assay | Cross-species inhibition | Reveals conserved enzymatic targets |
Despite its research utility, limitations exist, including moderate potency compared to newer inhibitors and undefined pharmacokinetics in vivo. Current efforts focus on structural optimization (e.g., side chain modifications) to enhance selectivity for specific PLA₂ subfamilies (e.g., group X sPLA₂) [4] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0